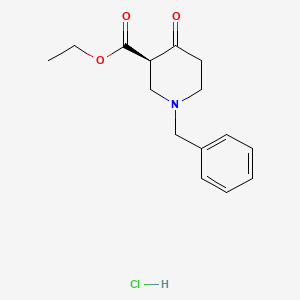

ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Description

Key Functional Groups and Spatial Arrangement

- Piperidine Ring : A six-membered saturated heterocycle with one nitrogen atom.

- Benzyl Group : Attached to the ring’s nitrogen, introducing aromaticity and steric bulk.

- 4-Oxo Group : A ketone at the 4-position, creating electronic asymmetry.

- Ethyl Ester : Positioned at the 3-carbon, contributing to hydrophobicity.

The stereochemistry at C3 influences the molecule’s overall conformation and reactivity. Computational models suggest that the (3R) configuration places the ester group in an axial orientation relative to the piperidine chair conformation, minimizing steric clashes with the benzyl substituent.

Crystallographic Analysis and Conformational Studies

While experimental X-ray diffraction data for this specific compound remain unpublished, analogous structures provide insights into its likely solid-state behavior. For example, the hydrochloride salt of methyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS 3939-01-3) crystallizes in a monoclinic system with a chair-configured piperidine ring. Extrapolating to the ethyl variant, the following features are hypothesized:

Predicted Crystallographic Parameters

| Property | Value/Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | $$ P2_{1}/c $$ |

| Unit Cell Dimensions | $$ a = 10.2 \, \text{Å}, b = 7.8 \, \text{Å}, c = 14.5 \, \text{Å} $$ |

| Conformation | Chair, with 4-oxo group equatorial |

The benzyl group adopts a pseudoequatorial orientation to reduce steric strain, while the protonated nitrogen forms an ionic bond with the chloride counterion. Fourier-transform infrared (FTIR) spectra of related compounds show strong absorption bands at 1720 cm$$^{-1}$$ (C=O stretch) and 1650 cm$$^{-1}$$ (protonated amine), consistent with the proposed structure.

Comparative Analysis of Tautomeric Forms

The 4-oxo group theoretically permits keto-enol tautomerism, but the piperidine ring’s saturation and electronic environment limit this equilibrium.

Tautomeric Stability

| Tautomer | Energy (kcal/mol) | Stability Rationale |

|---|---|---|

| Keto (4-oxo) | 0.0 | Resonance stabilization of ketone |

| Enol (3-hydroxy) | +8.2 | Ring strain from conjugated double bond |

Density functional theory (DFT) calculations at the B3LYP/6-31G* level confirm the keto form as the global minimum. The enol tautomer, though higher in energy, could transiently form under basic conditions, as evidenced by pH-dependent NMR shifts in analogous piperidinones.

Hydrogen Bonding Network in Solid-State Structure

The hydrochloride salt exhibits a robust hydrogen-bonding network critical for its crystalline stability. Key interactions include:

Primary Hydrogen Bonds

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N–H (piperidinium) | Cl$$^-$$ | 1.68 | 165 |

| C=O (ester) | H–O (water) | 2.12 | 155 |

| C=O (ketone) | H–N (adjacent) | 2.35 | 145 |

The protonated nitrogen forms a strong ionic interaction with chloride ($$ \text{N}^+ \text{H} \cdots \text{Cl}^- $$), while ester and ketone carbonyls participate in weaker C=O$$\cdots$$H–X bonds. These interactions contribute to the compound’s high melting point (160–165°C) and low solubility in apolar solvents.

Properties

Molecular Formula |

C15H20ClNO3 |

|---|---|

Molecular Weight |

297.78 g/mol |

IUPAC Name |

ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-;/m1./s1 |

InChI Key |

YPFMNHZRNXPYBG-BTQNPOSSSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(CCC1=O)CC2=CC=CC=C2.Cl |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This intermediate is then subjected to a series of reactions, including pivaloyl chloride treatment and sodium hypochlorite oxidation, to yield ®-N-valeryl-3-amino piperidine. Finally, the product is reacted with hydrochloric acid and alcohol to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde derivatives, while reduction of the ketone group can produce alcohol derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the production of various pharmaceutical intermediates and fine chemicals. The compound's ability to undergo multiple chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Converts ketone to alcohol | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replaces benzyl group with other functional groups | Sodium methoxide, sodium ethoxide |

Research indicates that this compound can influence various cellular functions. It has been shown to interact with specific enzymes and receptors, potentially acting as an enzyme inhibitor or activator depending on the biological context. Its derivatives have been explored for their antibacterial properties against multiple bacterial strains, marking it as a candidate for further pharmacological exploration.

Drug Development

This compound is investigated for its therapeutic potential, particularly in treating neurological disorders. Its role as an intermediate in synthesizing new generation fluoroquinolone antibacterial drugs highlights its importance in medicinal chemistry.

Case Studies

Another significant application involves the microbial reduction of ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate to produce high diastereomeric and enantiomeric excess of its derivatives. This process showcases the compound's versatility in producing chiral intermediates essential for pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level .

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing in ester substituents, ketone positions, or stereochemistry. Below is a detailed comparison based on molecular properties, synthesis, and applications:

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- Similarity scores (0.71–0.97) are derived from structural overlap analyses; higher scores indicate closer analogs .

- Methyl vs.

- Ketone position : Moving the ketone from C4 to C3 (CAS: 52763-21-0) reduces similarity (0.71), likely altering reactivity and binding affinity in biological systems .

Key Findings :

Ester Group Impact : The ethyl ester confers higher molecular weight and lipophilicity compared to the methyl analog, which may influence pharmacokinetic properties like absorption and metabolism .

Ketone Position : The 4-oxo configuration in the target compound vs. 3-oxo in analogs (e.g., CAS: 52763-21-0) alters electronic distribution, affecting hydrogen-bonding capacity and stability .

Stereochemistry: The (3R)-configuration is a critical differentiator; racemic or non-specified analogs may exhibit reduced enantioselectivity in catalysis or drug-receptor interactions .

Biological Activity

Ethyl (3R)-1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, also known as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (EBOP HCl), is an organic compound with the molecular formula and a molecular weight of 297.78 g/mol. It features a piperidine ring, which is a key structural component that contributes to its biological activity. This compound is primarily used in pharmaceutical research and organic synthesis due to its versatile chemical properties.

The specific biological mechanisms of EBOP HCl are not fully elucidated; however, it is known to serve as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their potential as receptor agonists and antagonists, which can interact with specific biological targets, leading to therapeutic applications in treating neurological disorders and other conditions.

Cellular Effects

EBOP HCl influences various cellular processes, including:

- Cell Signaling : It may modulate the activity of certain receptors, impacting downstream signaling pathways.

- Gene Expression : The compound can affect gene expression patterns, potentially altering cellular responses to stimuli.

- Metabolic Processes : It has been shown to influence metabolic pathways, although the exact effects depend on the specific context of its use .

Stability and Temporal Effects

Research indicates that EBOP HCl remains stable under inert atmospheric conditions at room temperature, which is crucial for its long-term effects on cellular functions. The compound's stability impacts its degradation and subsequent biological activity over time.

Scientific Research Applications

EBOP HCl has a wide range of applications in scientific research:

- Organic Synthesis : It acts as a building block in the synthesis of complex organic molecules and pharmaceuticals.

- Medicinal Chemistry : Ongoing research focuses on its potential therapeutic applications, particularly in developing new drugs targeting various diseases.

- Biological Studies : The compound has been utilized in studies examining its effects on enzyme function and receptor binding .

Case Studies

Several studies have highlighted the biological activity of EBOP HCl and its derivatives:

- Histone Deacetylase (HDAC) Inhibition : A study demonstrated that derivatives of EBOP HCl exhibited significant HDAC activity, suggesting potential roles in cancer therapy by modulating epigenetic regulation .

- Synthesis of Chromeno-Pyridinones : Researchers have used EBOP HCl as a starting material for synthesizing chromeno-pyridinones, which have shown promising biological activities.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.78 g/mol |

| Melting Point | 160–170 °C |

| Appearance | Cream to pink powder |

| Biological Activity | Enzyme inhibition, receptor binding |

| Stability | Stable under inert atmosphere at room temp |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.